Fmoc-2-methyl-D-homophenylalanine

Catalog No.
S15735318
CAS No.
M.F
C26H25NO4
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-2-methyl-D-homophenylalanine

Product Name

Fmoc-2-methyl-D-homophenylalanine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

JDBBDZBLYYOZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-2-methyl-D-homophenylalanine is a synthetic amino acid derivative that serves as a building block in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amino group, which facilitates its use in solid-phase peptide synthesis. The compound features a methyl group at the 2-position of the homophenylalanine backbone, which distinguishes it from other derivatives and influences its chemical properties and biological activities.

, including:

  • Oxidation: The compound can be oxidized to form oxidized derivatives using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups within the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions, often involving strong bases like piperidine for deprotection.

The biological activity of Fmoc-2-methyl-D-homophenylalanine is primarily linked to its role in peptide synthesis. It has been shown to enhance the binding affinity of peptides to specific protein targets, such as FKBP12, which is relevant in immunosuppressive drug development . Additionally, its structural properties may influence the conformation and function of peptides, making it valuable in medicinal chemistry and drug design.

The synthesis of Fmoc-2-methyl-D-homophenylalanine typically involves:

  • Protection of the Amino Group: The amino group of D-homophenylalanine is protected using the Fmoc group by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating ease of purification and characterization .

Industrial production often employs automated peptide synthesizers to scale up the synthesis process while ensuring high purity through techniques like high-performance liquid chromatography.

Fmoc-2-methyl-D-homophenylalanine has diverse applications in:

  • Peptide Synthesis: It serves as a key building block for constructing peptides and proteins.
  • Drug Development: The compound is utilized in designing therapeutic peptides and peptidomimetics aimed at various biological targets.
  • Research: It aids in studying protein structure and function, particularly in understanding peptide interactions and conformational dynamics .

Studies have indicated that Fmoc-2-methyl-D-homophenylalanine enhances the binding affinity of peptides to proteins such as FKBP12. This property makes it significant in developing immunosuppressive drugs and understanding peptide-protein interactions at a molecular level. The unique structural features of this compound contribute to its effectiveness in these applications .

Several compounds are structurally similar to Fmoc-2-methyl-D-homophenylalanine, including:

  • Fmoc-D-homophenylalanine: Lacks the methyl substitution at the 2-position but shares a similar backbone.
  • Fmoc-2,3-dichloro-D-homophenylalanine: Contains chlorine substitutions that affect reactivity and biological interactions.
  • Fmoc-L-homophenylalanine: The L-enantiomer offers different stereochemical properties that may influence its biological activity.

Uniqueness

The uniqueness of Fmoc-2-methyl-D-homophenylalanine lies in its specific methyl substitution at the 2-position of the homophenylalanine structure. This modification can significantly affect its steric properties and interactions with biological targets, making it valuable for specialized applications in peptide chemistry and drug design.

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

415.17835828 g/mol

Monoisotopic Mass

415.17835828 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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